molecular formula C16H14ClN3O3S3 B2544093 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 922046-22-8

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2544093
CAS RN: 922046-22-8
M. Wt: 427.94
InChI Key: CQVPFTJLCFFOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical entity that appears to be a derivative of sulfonamide-based heterocyclic compounds. The structure suggests the presence of a thiazole ring, a thiophene moiety, and a chlorophenyl group, which are common in medicinal chemistry for their potential biological activities.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been reported in the literature. For instance, a six-step synthesis starting from 4-chlorobenzoic acid leading to 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been described . This process involves esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed, revealing that the chlorophenyl ring is oriented at a slight angle to the thiazole ring . This orientation could influence the compound's intermolecular interactions and, consequently, its biological activity.

Chemical Reactions Analysis

While specific chemical reactions of the compound are not provided, the literature does mention the use of Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions in the synthesis of thiophene sulfonamide derivatives . These reactions are crucial for creating a diverse array of sulfonamide derivatives with various substituents that can significantly affect the compounds' properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported; however, the related structures exhibit interesting biological activities. For example, certain sulfonamide derivatives have shown anti-tobacco mosaic virus activity , urease inhibition , and antibacterial properties . The electronic effects of different substituents on the aromatic ring are significant, influencing the overall biological results, as seen in the high urease inhibition activity of 5-Phenylthiophene-2-sulfonamide .

Relevant Case Studies

Case studies involving the biological activities of sulfonamide derivatives are relevant to the analysis of the compound. The anti-tobacco mosaic virus activity of some derivatives , as well as the urease inhibition and antibacterial effects of others , provide insight into the potential applications of these compounds in medicinal chemistry and drug design. These activities are influenced by the specific molecular structures and substituents present in the compounds, highlighting the importance of detailed structural analysis in predicting biological effects.

Scientific Research Applications

Structure-Activity Relationships in Pharmacological Inhibition

Compounds structurally related to 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide have been explored for their role in inhibiting specific enzymes and pathways. For example, derivatives of this compound have been investigated for their potential to inhibit phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial for cellular growth and proliferation. Studies such as those by Stec et al. (2011) have shown that modifying the heterocyclic components of these molecules can significantly impact their metabolic stability and efficacy in vitro and in vivo, suggesting their potential use in designing cancer therapeutics (Stec et al., 2011).

Anticancer and Antimicrobial Potential

Sulfonamide derivatives, including those with structures similar to the target compound, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Ghorab et al. (2015) found that specific sulfonamide compounds demonstrated potent cytotoxic effects against breast and colon cancer cells, highlighting the therapeutic potential of these molecules in oncology (Ghorab et al., 2015). Similarly, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, showing promising antimicrobial properties, suggesting the role of these compounds in addressing antibiotic resistance (Darwish et al., 2014).

Anticonvulsant Effects

Compounds containing the sulfonamide thiazole moiety have been studied for their anticonvulsant activities. Farag et al. (2012) investigated a series of heterocyclic compounds with sulfonamide thiazole, discovering that several synthesized compounds provided protection against induced convulsions, indicating their potential application in developing anticonvulsant drugs (Farag et al., 2012).

Metabolic Studies

The metabolic fate of thiazole compounds has been a subject of study to understand their biotransformation and potential toxicological impacts. Research by Bakke et al. (1981) on the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats has provided insights into the metabolic pathways, highlighting the importance of understanding the pharmacokinetics of such compounds for their safe and effective use (Bakke et al., 1981).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S3/c17-11-3-5-14(6-4-11)26(22,23)20-16-19-12(10-25-16)8-15(21)18-9-13-2-1-7-24-13/h1-7,10H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVPFTJLCFFOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.